4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of benzamide oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(1-naphthalen-1-yl-ethyl)benzamide
- 4-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 4-bromo-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10BrN3O |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-bromo-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10BrN3O/c1-15-7-6-10(14-15)13-11(16)8-2-4-9(12)5-3-8/h2-7H,1H3,(H,13,14,16) |
InChI Key |
KEHQSMUUXWDYJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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